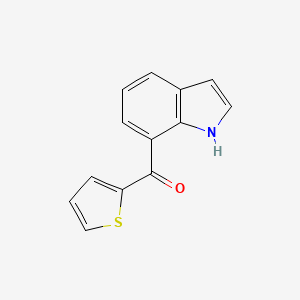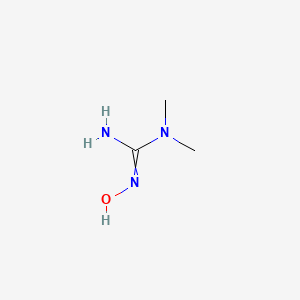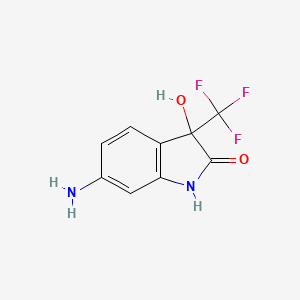
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide typically involves the condensation of 2-chloro-4-fluoro-5-aminophenylamine with phthalic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as iron powder and ammonium chloride.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Iron powder and ammonium chloride in water at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing chlorine or fluorine.
Reduction: Amino derivatives of the compound.
Oxidation: Various oxidized forms, depending on the extent of oxidation.
Applications De Recherche Scientifique
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, it may inhibit protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which is a potent photosensitizer . This results in the activation of oxygen and subsequent lipid peroxidation, causing cell damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4-fluoro-5-aminophenyl)benzamide
- N-(2-chloro-4-fluoro-5-aminophenyl)maleimide
- N-(2-chloro-4-fluoro-5-aminophenyl)isophthalimide
Uniqueness
n-(5-Amino-2-chloro-4-fluorophenyl)phthalimide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and amino groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C14H8ClFN2O2 |
|---|---|
Poids moléculaire |
290.67 g/mol |
Nom IUPAC |
2-(5-amino-2-chloro-4-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClFN2O2/c15-9-5-10(16)11(17)6-12(9)18-13(19)7-3-1-2-4-8(7)14(18)20/h1-6H,17H2 |
Clé InChI |
PRNODJBTLYFZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C(=C3)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B8501520.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl chloride](/img/structure/B8501523.png)





![N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)




